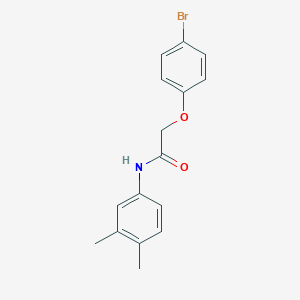
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide leads to the accumulation of acetylated histones, which leads to the activation of gene expression. This can result in the upregulation of genes that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which can lead to the upregulation of genes involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its potential therapeutic applications. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
One of the limitations of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its toxicity. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit cytotoxicity at high concentrations. This can limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide. One of the future directions is to investigate the potential therapeutic applications of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction is to investigate the toxicity of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its effects on gene expression.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting product is then purified by column chromatography to obtain pure 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. This makes 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
Produktname |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
|---|---|
Molekularformel |
C16H16BrNO2 |
Molekulargewicht |
334.21 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
WJLSTWQURKDYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
